molecular formula C16H21NO3 B2796908 2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate CAS No. 1638737-54-8

2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2796908
CAS No.: 1638737-54-8
M. Wt: 275.348
InChI Key: FXJQGNSBGPFOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate is an organic compound with a complex structure that includes a cyclopentylamino group, an oxoethyl group, and a 4-methylphenylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate typically involves multiple steps, starting with the preparation of the cyclopentylamino group and the 4-methylphenylacetate group. One common synthetic route involves the reaction of cyclopentylamine with ethyl oxalyl chloride to form the cyclopentylamino oxalate intermediate. This intermediate is then reacted with 4-methylphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)-2-oxoethyl (4-methylphenyl)acetate
  • 2-(Cyclopentylamino)-2-oxoethyl (4-chlorophenyl)acetate
  • 2-(Cyclopentylamino)-2-oxoethyl (4-methoxyphenyl)acetate

Uniqueness

2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

[2-(cyclopentylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-6-8-13(9-7-12)10-16(19)20-11-15(18)17-14-4-2-3-5-14/h6-9,14H,2-5,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJQGNSBGPFOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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